Phosphoryl dichloride fluoride

Beschreibung

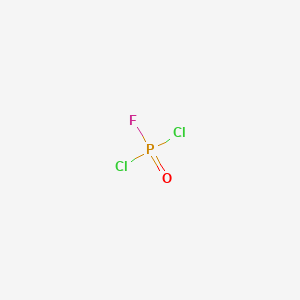

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13769-76-1 |

|---|---|

Molekularformel |

Cl2FOP |

Molekulargewicht |

136.87 g/mol |

InChI |

InChI=1S/Cl2FOP/c1-5(2,3)4 |

InChI-Schlüssel |

YNECJZSONMVFHE-UHFFFAOYSA-N |

Kanonische SMILES |

O=P(F)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of Phosphorus Pentachloride with Difluorophosphoric Acid

The direct reaction of phosphorus pentachloride (PCl₅) with difluorophosphoric acid (HPO₂F₂) represents a high-yield route to POCl₂F. The process involves bubbling HPO₂F₂ through liquid PCl₅ at 25–60°C, producing gaseous POCl₂F and HCl as a byproduct:

$$

\text{PCl}5 + \text{HPO}2\text{F}2 \rightarrow \text{POCl}2\text{F} + 2\text{HCl} + \text{Cl}_2\text{O} \quad \text{(up to 85% yield)}

$$

Key considerations:

Fluorination of Phosphoryl Trichloride (POCl₃)

POCl₃ reacts with fluoride donors (SbF₃, NaF, KF) in aprotic solvents (acetonitrile, tetrahydrofuran) to produce POCl₂F. For example:

$$

\text{POCl}3 + \text{SbF}3 \xrightarrow{\text{80°C}} \text{POCl}2\text{F} + \text{SbCl}3 \quad \text{(68–72% yield)}

$$

Optimization factors :

- Solvent polarity : Acetonitrile enhances fluoride ion availability, improving yields by 15–20% compared to ethyl acetate.

- Stoichiometry : A 20–30% excess of SbF₃ minimizes unreacted POCl₃.

Industrial-Scale Synthesis

High-Temperature Solid-State Reactions

An industrial method involves heating a mixture of sodium chloride (NaCl), calcium fluoride (CaF₂), and phosphorus pentoxide (P₄O₁₀) at 500°C:

$$

\text{P}4\text{O}{10} + 2\text{NaCl} + 3\text{CaF}2 \xrightarrow{500^\circ \text{C}} 2\text{POCl}2\text{F} + 3\text{CaO} + 2\text{NaF}

$$

Challenges :

- Energy intensity : Requires rotary kilns for continuous operation.

- By-product management : CaO and NaF form slag, necessitating post-reaction filtration.

Catalytic Fluorochlorination

Amide-Catalyzed Reactions

Cyanuric fluoride (C₃N₃F₃) and fluoropyridine (FPyr) catalyze the conversion of POCl₃ to POCl₂F under mild conditions:

$$

\text{POCl}3 + \text{C}3\text{N}3\text{F}3 \xrightarrow{\text{FPyr, CH}3\text{CN}} \text{POCl}2\text{F} + \text{C}3\text{N}3\text{F}_2\text{Cl} \quad \text{(89% yield)}

$$

Advantages :

- Low temperature : Reactions proceed at 25°C, reducing energy costs.

- Selectivity : FPyr suppresses over-fluorination to POF₃.

By-Product Utilization in POCl₂F Synthesis

Recycling Hexafluorophosphate By-Products

Hexafluorophosphate (PF₆⁻) residues from POCl₂F synthesis can be reconverted via hydrolysis:

$$

\text{PF}6^- + \text{H}2\text{O} \rightarrow \text{HPO}2\text{F}2 + 4\text{HF}

$$

The regenerated HPO₂F₂ is reused in Method 1.1, achieving a 92–95% closed-loop efficiency.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

Industrial-grade POCl₂F (≥98%) is validated via gas chromatography (GC-MS) with a DB-5MS column (30 m × 0.25 mm), showing retention time at 4.2 min.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Cl₂FOP undergoes rapid hydrolysis in water, analogous to phosphoryl fluoride (POF₃):

The reaction generates phosphoric acid and hydrochloric/hydrofluoric acids, highlighting its instability in aqueous environments .

Nucleophilic Substitution Reactions

3.1 Alcohol and Amine Exchange

Cl₂FOP can participate in phosphorus fluoride exchange (PFEx) reactions, replacing halide substituents with nucleophiles (e.g., alcohols, amines). For example:

Lewis base catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) enhance reaction rates .

3.2 Selective Fluoride-Chloride Exchange

In phosphate derivatives, Cl₂FOP may undergo selective substitution with fluoride ions:

This process is critical in synthesizing mixed halide phosphates .

Reaction with Amines

Cl₂FOP reacts with dimethylamine to form dimethylaminophosphoryldichloridofluoride, releasing HF :

The reaction requires stoichiometric control to avoid side products like hexafluorophosphate ions .

Reaction with Hydrogen Halides

Cl₂FOP reacts with hydrogen halides (e.g., HCl, HBr) to form halogenophosphoryl compounds:

These products exhibit enhanced stability compared to analogous trivalent phosphorus derivatives .

Comparative Analysis of Reaction Conditions

| Reaction Type | Catalyst | Time | Yield | Key Product |

|---|---|---|---|---|

| Synthesis from PCl₅ | None | <1 hour | High | Cl₂FOP |

| PFEx with alcohols | TBD | 2–12 hours | 80–95% | P(V)-O linked compounds |

| Fluorination (KPO₂Cl₂→KPO₂F₂) | Cyanuric fluoride | 12 hours | 88% | KPO₂F₂ |

| Dimethylamine reaction | None | Immediate | 92–97% | Dimethylaminophosphoryl |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Phosphoryl dichloride fluoride is utilized as a reagent in the synthesis of phosphorylated compounds. Its ability to introduce phosphorus into organic molecules makes it essential for developing various pharmaceuticals and agrochemicals.

- Phosphorylation Reactions : The compound can facilitate phosphorylation reactions where a phosphate group is introduced into organic substrates. This is particularly useful in synthesizing nucleotides and phosphonates, which are critical in biochemistry and molecular biology.

- Case Study : A study demonstrated that this compound could effectively phosphorylate alcohols and amines, yielding high-purity phosphorylated products. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in pharmaceutical synthesis .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs.

- Antiviral Agents : Research indicates that this compound can be used to produce antiviral agents by modifying nucleosides. The introduction of phosphorus-containing groups enhances the biological activity of these compounds.

- Case Study : A notable example includes the synthesis of antiviral nucleosides where this compound was employed to create key intermediates. The resulting compounds exhibited improved efficacy against viral infections compared to their non-phosphorylated counterparts .

Materials Science

This compound is also relevant in materials science, particularly in the development of flame retardants and polymer additives.

- Flame Retardants : The compound's phosphorus content contributes to its effectiveness as a flame retardant in polymers. It helps to reduce flammability by promoting char formation during combustion.

- Case Study : A study on polymer composites revealed that incorporating this compound significantly improved the fire resistance of the materials tested. The char formation mechanism was analyzed, demonstrating how phosphorus compounds enhance thermal stability .

Environmental Chemistry

The environmental implications of using this compound are also being explored, especially regarding its role in fluorinated compounds' degradation pathways.

- Fluorinated Compound Degradation : Research has shown that this compound can participate in reactions that lead to the breakdown of persistent fluorinated pollutants. Understanding these pathways is crucial for developing strategies to mitigate environmental contamination.

- Case Study : Investigations into microbial degradation mechanisms highlighted how organisms can utilize phosphorylated compounds, including this compound, to detoxify environmental pollutants. This bioremediation potential opens avenues for sustainable environmental management practices .

Data Summary

Wirkmechanismus

The mechanism of action of phosphoric dichloride fluoride involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below summarizes key physical properties of POCl₂F and related phosphoryl halides:

| Compound | Molecular Formula | Boiling Point (°C) | Molecular Weight (g/mol) | Density (g/cm³) |

|---|---|---|---|---|

| Phosphoryl trichloride (POCl₃) | POCl₃ | 105.8 | 153.33 | 1.645 |

| Phosphoryl trifluoride (POF₃) | POF₃ | -39.1 | 108.97 | 1.639 (liquid) |

| Phosphoryl dichloride fluoride (POCl₂F) | POCl₂F | Not reported | 135.33 (calculated) | ~1.6 (estimated) |

Notes:

Toxicity and Handling

- POCl₃ : Highly toxic; hydrolyzes to release HCl and H₃PO₄, causing severe respiratory and dermal irritation. Requires strict handling under inert atmospheres .

- POF₃ : Less corrosive than POCl₃ but still hazardous due to HF release upon hydrolysis. Requires specialized gas-handling equipment .

- POCl₂F: Expected to pose combined hazards of Cl and F release (HCl and HF gases). Limited toxicity data necessitate caution, with handling protocols similar to POCl₃ .

Key Research Findings

- NMR Characterization : In related compounds like (diamant-4-yl)phosphoryl dichloride, ³¹P NMR signals appear at δ ≈ 65 ppm. POCl₂F’s ³¹P NMR signal is anticipated near this range, though fluorine’s electronegativity may cause a downfield shift .

- Fluorination Efficiency : Fluorinating POCl₃ to POCl₂F using NaF yields impurities like unreacted POCl₃ and POF₃. Catalysts like ZnF₂ or HgF₂ improve yields but introduce heavy metal waste challenges .

Biologische Aktivität

Phosphoryl dichloride fluoride (POCl2F) is a chemical compound that has garnered attention due to its unique properties and potential biological activities. This article delves into the biological activity of POCl2F, examining its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphoryl group (PO) bonded to two chlorine atoms and one fluorine atom. The molecular formula is POCl2F, and its structure can be represented as follows:

This compound is known for its reactivity, particularly in phosphoryl transfer reactions, which are crucial in various biochemical processes.

1. Enzyme Inhibition

Fluoride ions, including those from this compound, have been shown to inhibit various enzymes by competing with essential metal ions such as magnesium. This inhibition affects enzymes involved in critical cellular processes:

- Enolase Inhibition : Fluoride competes with magnesium ions for binding sites on enolase, an enzyme vital for glycolysis. This inhibition can lead to reduced energy production in cells .

- Adenosine Triphosphatases (ATPases) : POCl2F has been observed to inhibit membrane-bound ATPases, disrupting proton gradients essential for ATP synthesis and ion transport across cell membranes .

2. Toxicological Effects

The biological activity of POCl2F also encompasses toxicological implications. Studies indicate that exposure to fluoride can lead to:

- Cellular Stress Responses : Fluoride exposure induces endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR), which can lead to apoptosis if the stress is unresolved .

- Neurological Effects : High concentrations of fluoride are associated with neurotoxic effects, impacting cognitive functions and neuronal health .

Case Study 1: Fluoride-Induced Enzyme Inhibition

A study investigated the effects of fluoride on various cell types, demonstrating that fluoride concentrations above 50 mM significantly inhibited enzyme activity related to cellular metabolism. This inhibition was linked to decreased magnesium availability in cells, further exacerbating metabolic dysfunctions .

Case Study 2: Neurotoxicity Assessment

Research focusing on fluoride's neurotoxic effects revealed that exposure led to significant impairments in neuronal morphology and function. The study highlighted that fluoride-induced oxidative stress was a key mechanism behind neuronal damage, suggesting potential therapeutic targets for mitigating these effects .

Tables Summarizing Key Findings

| Mechanism | Effect | Cell Types Affected |

|---|---|---|

| Enzyme Inhibition | Reduced glycolytic activity | Hepatocytes, muscle cells |

| ATPase Inhibition | Disruption of proton gradients | Neurons, cardiac muscle |

| Induction of ER Stress | Activation of UPR leading to apoptosis | Various cell types |

| Neurotoxicity | Impaired cognitive function | Neuronal cells |

Q & A

Q. What are the recommended methods for synthesizing phosphoryl dichloride fluoride in laboratory settings?

this compound (POClF) is typically synthesized by fluorinating phosphoryl chloride (POCl) using fluorinating agents such as hydrogen fluoride (HF) or metal fluorides (e.g., KF) under anhydrous conditions. Reaction progress can be monitored via P NMR spectroscopy to confirm the replacement of chlorine with fluorine. Handling requires inert atmospheres (e.g., nitrogen/argon) due to its hydrolysis sensitivity .

Q. How can researchers safely handle and store this compound?

Due to its rapid hydrolysis in water, strict anhydrous conditions are mandatory. Use gloveboxes or Schlenk lines for manipulation. Storage in sealed, corrosion-resistant containers (e.g., PTFE-lined glass) at low temperatures (-20°C) is advised. Safety protocols should align with those for phosphoryl chloride (POCl), given its acute toxicity and respiratory hazards .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

- Vibrational Spectroscopy : IR/Raman to identify P=O and P-F stretching modes (~1300 cm and ~800 cm, respectively).

- NMR Spectroscopy : P NMR to confirm purity (chemical shift ~0–10 ppm) and F NMR for fluorine environment analysis.

- X-ray Diffraction : For crystal structure determination in solid-state studies .

Q. How can this compound be quantified in reaction mixtures?

Reverse-phase HPLC with phosphate-perchlorate buffer mobile phases (e.g., 0.1 M KHPO/HClO) provides reliable separation. Calibration with standardized solutions and UV detection at 210 nm is recommended. Ensure inert conditions during sample preparation to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

Kinetic studies suggest a two-step mechanism: initial nucleophilic attack at phosphorus, followed by fluoride/chloride leaving-group dissociation. Computational studies (DFT) reveal transition-state stabilization via electron-withdrawing substituents. Isotopic labeling (e.g., O in P=O) can validate proposed pathways .

Q. How can computational chemistry aid in understanding the electronic structure of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) predict bond angles, vibrational frequencies, and electrostatic potential surfaces. These models correlate with experimental data to explain reactivity trends, such as electrophilicity at the phosphorus center .

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound?

Systematic reviews should critically appraise methodologies, such as calorimetric vs. computational approaches. For example, discrepancies in enthalpy of formation may arise from impurities or hydrolysis artifacts. Reproducing studies under controlled anhydrous conditions is essential .

Q. How does this compound compare to other phosphoryl halides in organofluorine synthesis?

POClF offers selective fluorination due to its intermediate reactivity between POCl and POF. Comparative studies using F NMR show higher fluorination efficiency in arylphosphonate synthesis than POCl, but lower than POF. Solvent polarity (e.g., dichloromethane vs. DMF) significantly impacts yield .

Q. What are the degradation pathways of this compound in aqueous environments?

Hydrolysis produces HF, HCl, and phosphoric acid derivatives, with kinetics pH-dependent. Use stopped-flow spectrophotometry to monitor real-time degradation. Mitigation strategies include stabilizing agents (e.g., triethylamine) to sequester HF .

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound applications?

Employ response surface methodology (RSM) to evaluate variables like temperature, solvent, and stoichiometry. For example, a central composite design can identify optimal conditions for synthesizing fluorinated phosphonates, minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.